molecular formula C12H15NO4 B1355477 (R)-3-(((Benzyloxy)carbonyl)amino)butanoic acid CAS No. 67843-72-5

(R)-3-(((Benzyloxy)carbonyl)amino)butanoic acid

Cat. No.: B1355477
CAS No.: 67843-72-5
M. Wt: 237.25 g/mol
InChI Key: HYWJKPFAIAWVHP-SECBINFHSA-N
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Description

(R)-3-(((Benzyloxy)carbonyl)amino)butanoic acid is a useful research compound. Its molecular formula is C12H15NO4 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Diastereoselective Alkylation : The diastereoselective alkylation of 3-aminobutanoic acid, including (R)-3-(((benzyloxy)carbonyl)amino)butanoic acid, has been achieved with high selectivity. This process is crucial for synthesizing enantiomerically pure compounds (Estermann & Seebach, 1988).

  • Preparation of Enantiomerically Pure Derivatives : Enantiomerically pure derivatives of 3-amino- and 3-mercaptobutanoic acid have been prepared using an SN2 ring-opening process. This includes the synthesis of (R)-3-aminobutanoic acid and its N-benzyl derivative (Griesbeck & Seebach, 1987).

  • Antimicrobial Activity : Derivatives of 3-aminobutanoic acid have been shown to possess good antimicrobial activity against specific strains of bacteria and fungi, highlighting its potential in antimicrobial research (Mickevičienė et al., 2015).

Biotechnological Applications

  • Enzyme-linked Immuno-Sorbent Assay (ELISA) Development : The compound has been used in the development of ELISA methods for detecting pesticide residues, demonstrating its utility in environmental and food safety applications (Yang et al., 2008).

  • Crystal Engineering with Gamma Amino Acids : Studies on baclofen, a gamma amino acid structurally related to this compound, suggest the potential of these compounds in crystal engineering, which could have implications in pharmaceutical development (Báthori & Kilinkissa, 2015).

  • Synthesis of Pharmaceutical Compounds : Its derivatives have been used in the synthesis of new thymidylate synthase inhibitors, which are important in cancer therapy (Guo-qing, 2013).

Properties

IUPAC Name

(3R)-3-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-9(7-11(14)15)13-12(16)17-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,16)(H,14,15)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWJKPFAIAWVHP-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00557569
Record name (3R)-3-{[(Benzyloxy)carbonyl]amino}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67843-72-5
Record name (3R)-3-{[(Benzyloxy)carbonyl]amino}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-3-(phenylmethoxycarbonylamino)butanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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